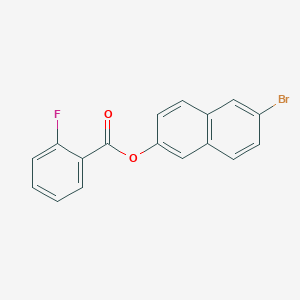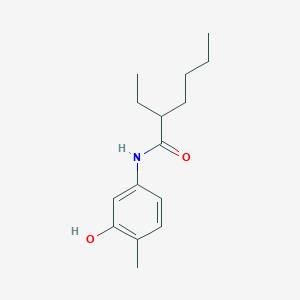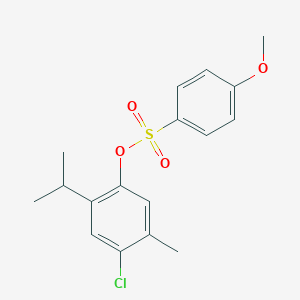
4-Chloro-2-isopropyl-5-methylphenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylphenyl4-methoxybenzenesulfonate, commonly known as CIIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields. CIIMB is a sulfonate ester that has both aromatic and aliphatic properties, making it a versatile compound for use in chemical reactions and laboratory experiments.
Aplicaciones Científicas De Investigación
CIIMB has found various applications in scientific research, particularly in the fields of chemistry and biochemistry. It has been used as a reagent in organic synthesis reactions, such as the synthesis of sulfonamides and other organic compounds. CIIMB has also been used in the preparation of sulfonate ester derivatives of carbohydrates, which have potential applications in drug design and development.
Mecanismo De Acción
The mechanism of action of CIIMB is not well understood, but it is believed to act as a sulfonating agent, reacting with nucleophilic groups such as hydroxyl and amine groups. The sulfonate ester group is highly reactive and can undergo various reactions, making it a versatile compound for use in laboratory experiments.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of CIIMB. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It is not known to have any significant effects on living organisms, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIIMB has several advantages for use in laboratory experiments. It is a highly reactive compound that can undergo various reactions, making it useful in organic synthesis reactions. It is also relatively stable and has low toxicity, making it a safe compound for use in laboratory experiments. However, its high reactivity can also be a limitation, as it can react with other compounds in the laboratory, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of CIIMB in scientific research. One potential application is in the synthesis of sulfonate ester derivatives of carbohydrates, which have potential applications in drug design and development. Another potential application is in the development of new sulfonating agents for use in organic synthesis reactions. Additionally, further research is needed to understand the mechanism of action of CIIMB and its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, CIIMB is a versatile compound that has found various applications in scientific research. Its synthesis method is relatively straightforward, and it has low toxicity, making it a safe compound for use in laboratory experiments. Further research is needed to understand its mechanism of action and potential applications in other fields. As a sulfonating agent, CIIMB has potential applications in the synthesis of sulfonate ester derivatives of carbohydrates and in the development of new sulfonating agents for use in organic synthesis reactions.
Métodos De Síntesis
CIIMB can be synthesized through the reaction of 4-chloro-2-isopropyl-5-methylphenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product. The synthesis method is relatively straightforward and yields a high purity product.
Propiedades
Nombre del producto |
4-Chloro-2-isopropyl-5-methylphenyl4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C17H19ClO4S |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
(4-chloro-5-methyl-2-propan-2-ylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H19ClO4S/c1-11(2)15-10-16(18)12(3)9-17(15)22-23(19,20)14-7-5-13(21-4)6-8-14/h5-11H,1-4H3 |
Clave InChI |
VZAQPMBHNHAZOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



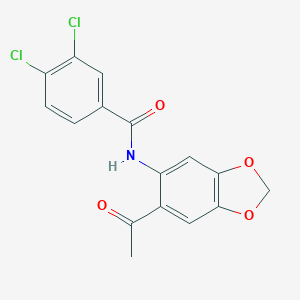

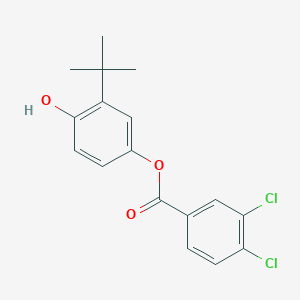
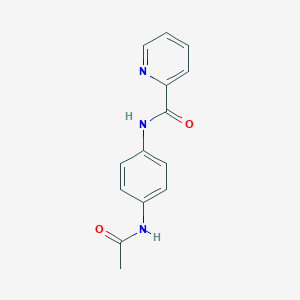
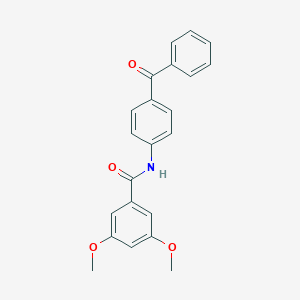

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
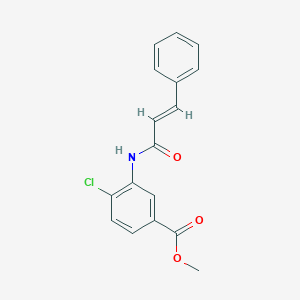
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
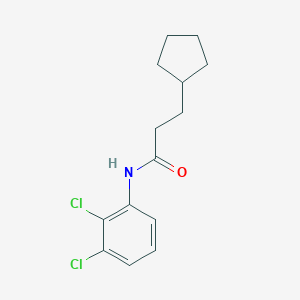
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
